2-(3-METHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
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Overview
Description
2-(3-METHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound that belongs to the class of sulfonyl quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Pyrrolidine Group: This step involves the nucleophilic substitution of a halogenated quinoxaline derivative with pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions might target the quinoxaline core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, sulfonyl quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The presence of the pyrrolidine ring often enhances the biological activity.
Medicine
In medicinal chemistry, these compounds are explored for their potential as therapeutic agents. They might act as enzyme inhibitors or receptor modulators.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the quinoxaline core might intercalate with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
- 2-(TOLUENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
Uniqueness
The presence of the 3-methyl group on the benzenesulfonyl moiety distinguishes this compound from its analogs. This methyl group can influence the compound’s lipophilicity, metabolic stability, and biological activity.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile |
InChI |
InChI=1S/C21H20N4O2S/c1-15-7-6-8-16(13-15)28(26,27)19(14-22)20-21(25-11-4-5-12-25)24-18-10-3-2-9-17(18)23-20/h2-3,6-10,13,19H,4-5,11-12H2,1H3 |
InChI Key |
GDJMDNKIUMOLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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